2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
Description
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a bromophenyl group, a cyano group, and a tetrahydropyridinyl ring
Properties
Molecular Formula |
C20H16BrN3O2S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[[4-(3-bromophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C20H16BrN3O2S/c21-14-6-4-5-13(9-14)16-10-18(25)24-20(17(16)11-22)27-12-19(26)23-15-7-2-1-3-8-15/h1-9,16H,10,12H2,(H,23,26)(H,24,25) |
InChI Key |
AYBYRRAYYVWICM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple stepsThe formation of the tetrahydropyridinyl ring can be achieved through cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenyl and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The bromophenyl and cyano groups are known to interact with enzymes and receptors, potentially inhibiting or activating certain pathways. The tetrahydropyridinyl ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-CYANO-6-(4-METHOXYPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-PHENYLACETAMIDE
- 2-{[6-(4-BROMOPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
Uniqueness
What sets 2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for specific interactions that are not possible with other similar compounds .
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